
3-Fluorobenzylamine
Overview
Description
3-Fluorobenzylamine (CAS 100-82-3, C₇H₈FN) is a fluorinated aromatic amine with a molecular weight of 125.14 g/mol. Its structure features a benzylamine backbone substituted with a fluorine atom at the meta position of the benzene ring. Key properties include a density of 1.097 g/mL at 25°C and applications in synthesizing protease inhibitors (e.g., DPC 681 and DPC 684) and fluorescent materials . Spectral characterization reveals distinct ¹H, ¹³C, and ¹⁹F NMR signals, such as a ¹⁹F NMR shift at δ -114.9 .
Preparation Methods
Catalytic Hydrogenation of 3-Fluorobenzonitrile
Reaction Mechanism and Catalyst Selection
The reduction of 3-fluorobenzonitrile to 3-fluorobenzylamine via hydrogenation is a two-step process involving the conversion of the nitrile group (-CN) to a primary amine (-CH2NH2). This reaction typically employs heterogeneous catalysts such as Raney nickel (Ra-Ni) or Raney cobalt (Ra-Co) in non-polar solvents (e.g., cyclohexane, hexane) . The general reaction scheme is:
2 \xrightarrow{\text{Ra-Ni/Ra-Co}} \text{this compound} + \text{NH}3
Catalyst activity is influenced by particle size, surface area, and hydrogen pressure. Raney nickel, with its high porosity, demonstrates superior activity at moderate temperatures (110–150°C) and hydrogen pressures (25–40 kg/cm²) .
Optimization of Reaction Conditions
Table 1 summarizes experimental data from hydrogenation trials using 3-fluorobenzonitrile analogs (e.g., 2,6-difluorobenzonitrile) :
Solvent | Catalyst | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Cyclohexane | Ra-Ni | 110 | 30–40 | 90.2 | 99.3 |
Toluene | Ra-Ni | 130 | 30–40 | 91.3 | 99.4 |
Hexane | Ra-Co | 150 | 25–40 | 89.0 | 99.2 |
Key observations:
-
Non-polar solvents enhance catalyst stability and product separation.
-
Higher temperatures (130–150°C) marginally improve yields but risk side reactions like dehalogenation .
-
Ra-Co catalysts exhibit comparable efficiency to Ra-Ni but require stricter pressure control.
Industrial-Scale Considerations
The process avoids hazardous reagents (e.g., LiAlH4, NaBH4) and minimizes boron-containing waste, addressing environmental and economic constraints . Continuous-flow reactors with fixed-bed catalysts further enhance scalability, achieving throughputs of >100 kg/day in pilot studies .
Reductive Amination of 3-Fluorobenzaldehyde
Nano-Nickel Catalyzed Synthesis
An alternative route involves reductive amination of 3-fluorobenzaldehyde using nano-nickel catalysts in methanol-ammonia systems :
3 + \text{H}2 \xrightarrow{\text{Nano-Ni}} \text{this compound} + \text{H}_2\text{O}
Nano-nickel (particle size: 10–50 nm) offers high surface-area-to-volume ratios, enabling reactions at lower hydrogen pressures (5–15 kg/cm²) and temperatures (80–100°C) .
Comparative Performance Metrics
Table 2 contrasts nano-nickel with conventional Ra-Ni in benzylamine synthesis :
Catalyst | Particle Size (nm) | Temperature (°C) | Pressure (kg/cm²) | Yield (%) |
---|---|---|---|---|
Nano-Ni | 20–30 | 90 | 10–15 | 88.5 |
Ra-Ni | 100–200 | 110 | 30–40 | 90.2 |
While nano-nickel reduces energy input, its sensitivity to oxygen and moisture necessitates inert reaction conditions, complicating large-scale operations .
Diazotization and Hydrolysis of 3-Fluorobenzyl Derivatives
Diazotization of this compound Precursors
Diazotization replaces amino groups with hydroxyl groups, but reverse applications enable amine synthesis. For example, 3-fluorobenzyl alcohol derivatives can be aminated via Schmidt reaction or Curtius rearrangement , though these methods are less efficient (<70% yield) .
Emerging Methodologies and Innovations
Photocatalytic Reduction
Recent studies explore visible-light-driven reduction of 3-fluorobenzonitrile using TiO2-Pt nanocomposites, achieving 85% yield under ambient conditions. However, catalyst cost and longevity remain barriers .
Industrial Purification and Quality Control
Distillation and Crystallization
Post-reaction purification involves fractional distillation under reduced pressure (0.01–4 mmHg) to isolate this compound (boiling point: 82°C/25 mmHg) . Recrystallization from hexane-ethyl acetate mixtures enhances purity to >99.5% .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) in 3-fluorobenzylamine participates in nucleophilic reactions with electrophiles:
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Reaction with 1-Chloro-2,4-dinitrobenzene :
Forms a substituted aromatic amine via nucleophilic aromatic substitution (NAS). The electron-withdrawing nitro groups activate the chloro-substituted benzene ring for attack by the amine . -
Sulfonylation with Toluene-p-sulphonyl chloride :
Produces a sulfonamide derivative, a common reaction for amine protection :
Catalytic Hydrogenation and Reduction
This compound derivatives are synthesized via catalytic hydrogenation of nitriles. Key industrial methods include:
Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
2,6-Difluorobenzonitrile | Ra-Ni | Cyclohexane | 110 | 30–40 | 94.6 | 99.2 |
2,3,6-Trifluorobenzonitrile | Ra-Co | Heptane | 150 | 25–40 | 89.0 | 99.2 |
Data adapted from industrial patent processes .
This method avoids hazardous reagents like lithium aluminum hydride and enables scalable production .
Hydrolysis Reactions
The amine group undergoes hydrolysis under acidic or alkaline conditions:
-
Acid-Catalyzed Hydrolysis :
Converts to 3-fluorobenzyl alcohol derivatives in the presence of mineral acids (e.g., HCl, H₂SO₄) :
Reactions with Carbonyl Compounds
This compound reacts with aldehydes/ketones to form Schiff bases, which are intermediates in protease inhibitor synthesis :
These Schiff bases are subsequently reduced to secondary amines for drug candidates like DPC 681 and DPC 684 .
Alkylation and Acylation
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Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) to form secondary or tertiary amines :
-
Acylation : Forms amides with acyl chlorides or anhydrides, useful in peptide mimetics .
Diazotization and Coupling
In cold acidic conditions (0–5°C), this compound forms diazonium salts with nitrous acid (HNO₂) :
These salts participate in azo-coupling reactions to synthesize dyes or bioconjugates.
Scientific Research Applications
Synthesis and Reaction Mechanisms
3-Fluorobenzylamine can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated benzyl halides. The compound is known for its reactivity in several chemical transformations:
- Oxidation : Can be oxidized to form benzaldehyde derivatives.
- Reduction : Capable of reduction to yield fluorinated benzyl alcohols.
- Substitution Reactions : Engages in nucleophilic substitutions where the fluorine atom can be replaced by other nucleophiles.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its applications include:
- Synthesis of Fluorinated Pharmaceuticals : Used in the development of drugs with enhanced metabolic stability due to the presence of fluorine, which can alter biological activity favorably .
- Reactivity Studies : Employed to study reaction rates with various electrophiles like 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride .
Biology
In biological research, this compound is investigated for its effects on biological systems:
- Enzyme Inhibition Studies : It has been used to explore how fluorinated compounds interact with enzymes, potentially leading to new therapeutic agents .
- Neuropharmacology : Research indicates its potential role in developing treatments for neurodegenerative diseases by acting as an acetylcholinesterase inhibitor .
Medicine
The pharmaceutical industry utilizes this compound in drug development:
- Protease Inhibitors : It is involved in synthesizing substituted amino-sulfonamide protease inhibitors that are effective against HIV .
- Alzheimer's Disease Research : Compounds derived from this compound have shown promise as dual inhibitors targeting amyloid-beta aggregation and monoamine oxidases, which are crucial in Alzheimer's pathology .
Case Study 1: Synthesis of Protease Inhibitors
Research published in the European Journal of Medicinal Chemistry highlighted the synthesis of novel protease inhibitors using this compound as a key intermediate. These inhibitors demonstrated potent activity against HIV protease variants, showcasing the compound's pharmaceutical relevance .
Case Study 2: Neuropharmacological Applications
A study conducted on various fluorinated compounds, including this compound, revealed their potential as acetylcholinesterase inhibitors. The findings suggested that these compounds could effectively cross the blood-brain barrier, making them candidates for treating neurodegenerative disorders like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-Fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and specificity towards these targets, leading to the inhibition or activation of various biochemical pathways. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzylamine: Lacks fluorine substitution. The absence of electron-withdrawing fluorine reduces polarity and lowers boiling points compared to fluorinated analogs. Benzylamine is a liquid (bp ~185°C), whereas 3-fluorobenzylamine derivatives (e.g., N-(3-fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide) exhibit higher melting points (106–107°C) due to increased intermolecular interactions .
- 2-Fluorobenzylamine: Fluorine at the ortho position induces steric hindrance near the amino group, altering reactivity. For example, rotational spectroscopy shows a tunneling splitting of ~12,000 MHz for 2-fluorobenzylamine, vastly exceeding this compound’s 19 MHz splitting .
- However, direct comparisons with this compound in drug design are less documented in the provided evidence.
Conformational and Tunneling Dynamics
Rotational spectroscopy studies reveal that this compound adopts a single dominant conformer (global minimum) with the amino group oscillating above/below the aromatic plane, causing µc-type transition splitting (~19 MHz) . In contrast:
- Benzylamine: Exhibits minimal splitting (~1 MHz) due to lower energy barriers for amino group movement.
- 2-Fluorobenzylamine : Splitting increases to ~12,000 MHz, indicating higher steric and electronic barriers from ortho-fluorine .
This meta-fluorine position balances electronic withdrawal and steric effects, making this compound a versatile intermediate in pharmaceuticals.
Data Tables
Table 1: Key Physical and Spectral Properties
Biological Activity
3-Fluorobenzylamine (3F-BnNH₂) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is characterized by its molecular formula and a molecular weight of approximately 141.14 g/mol. Its structure features a fluorine atom positioned on the benzyl group, which influences its biological activity and interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to act as a ligand for various receptors and enzymes. Notably, it has been shown to interact with the SARS-CoV papain-like protease (PLpro), which is crucial for viral replication. Research indicates that derivatives of this compound exhibit potent inhibitory effects against PLpro, with IC50 values significantly lower than those of non-fluorinated analogues. For instance, one study reported an IC50 value of 0.15 ± 0.01 µM for a compound related to 3F-BnNH₂, underscoring its potential as an antiviral agent against coronaviruses .
Antiviral Activity
Research has demonstrated that this compound and its derivatives possess substantial antiviral properties. A study highlighted that compounds featuring the 3-fluorobenzyl moiety exhibited effective inhibition against the replication of enterovirus EV71, with EC50 values ranging from 0.3 to 1.4 µM . These findings suggest that modifications in the benzyl group can enhance selectivity and potency against viral targets.
Cytotoxicity
While exploring the cytotoxic effects of this compound, it was noted that certain derivatives showed promising results against various cancer cell lines. However, some exhibited high cytotoxicity alongside antiviral activity, indicating a need for careful evaluation in therapeutic contexts. For example, the cytotoxicity was assessed using a reduction assay on rhabdomyosarcoma cells, revealing a complex relationship between antiviral efficacy and cellular toxicity .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Target | IC50/EC50 Value | Notes |
---|---|---|---|
This compound | SARS-CoV PLpro | 0.15 ± 0.01 µM | High binding affinity |
Derivative 1 | EV71 | EC50: 0.3 - 1.4 µM | Effective antiviral activity |
Derivative 2 | Cancer Cell Lines | CC50: variable | High cytotoxicity observed |
Case Studies
- Inhibition of SARS-CoV PLpro : A detailed structural analysis revealed that specific substitutions on the benzyl group significantly enhanced binding affinity to PLpro, highlighting the potential for developing broad-spectrum antiviral drugs .
- Antiviral Efficacy Against EV71 : In vitro studies demonstrated that several analogues of this compound effectively reduced cytopathic effects in infected cells while maintaining lower toxicity levels compared to parent compounds .
Q & A
Basic Research Questions
Q. How is 3-Fluorobenzylamine synthesized and characterized in academic research?
this compound is often synthesized via nucleophilic substitution or amidation reactions. For example, it can react with 2,4-dichlorophenoxypropanoyl chloride to form N-(3-fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide, yielding ~80% product after purification by column chromatography. Characterization typically involves ¹H-NMR (to confirm proton environments) and mass spectrometry (to verify molecular weight). For instance, the product showed a singlet at δ 4.49 ppm (CH₂NH) and a molecular ion peak at m/z 342.0 (M+H)⁺ . Rotational spectroscopy (6–78 GHz range) further confirms structural features, such as amino group orientation and fluorine substitution effects .
Q. What experimental techniques determine the conformational landscape of this compound?
Rotational spectroscopy (59.8–78 GHz and 6–18 GHz ranges) and DFT calculations (B3LYP/def2TZVP with GD3BJ dispersion correction) are key. Five conformers were predicted computationally, but only the global minimum (with NH₂ positioned above/below the aromatic plane) was observed experimentally. Spectral splitting (~19 MHz for µc-type transitions) arises from amino group tunneling, requiring analysis via a coupled Hamiltonian model that accounts for quadrupole coupling (¹⁴N nucleus) and vibro-rotational interactions .
Q. How does fluorination position influence molecular dynamics in benzylamine derivatives?
Fluorination at the 3-position introduces steric and electronic effects distinct from 2- or 4-fluorinated analogs. For example, tunneling splitting in this compound (19 MHz) is intermediate between benzylamine (1 MHz) and 2-fluorobenzylamine (12,000 MHz). This suggests fluorination position alters tunneling barrier heights and pathways, likely due to differences in NH₂ group mobility and fluorine’s electron-withdrawing effects .
Advanced Research Questions
Q. How do tunneling effects complicate the interpretation of rotational spectra in this compound?
Tunneling splits rotational transitions into multiple components due to the NH₂ group’s motion through the aromatic plane. For µc-type transitions, splitting (~19 MHz) arises from interstate transitions between vibrational states, while µb-type lines split due to intrastate transitions. Resolving these requires coupled Hamiltonian models incorporating energy separation, quadrupole coupling constants, and Coriolis interactions. This complexity exceeds simpler systems like benzylamine, where splitting is minimal .
Q. How should researchers resolve contradictions in conformational data for fluorinated benzylamines?
Contradictions (e.g., varying tunneling magnitudes across isomers) demand systematic contradiction analysis :
- Compare experimental (rotational constants, splitting patterns) and computational (DFT-predicted barrier heights) data.
- Re-evaluate approximations (e.g., dispersion corrections in DFT) and experimental resolution limits.
- Cross-reference with analogous systems (e.g., 2-fluorobenzylamine’s 12,000 MHz splitting ) to identify fluorination-dependent trends.
This approach aligns with frameworks for analyzing contradictions in complex molecular systems .
Q. How can DFT predictions for this compound conformers be validated against experimental data?
Validation involves:
- Optimizing all possible conformers at the B3LYP/def2TZVP+GD3BJ level.
- Calculating rotational constants (A, B, C) and dipole moment components.
- Matching these to observed rotational spectra. Discrepancies >2% suggest missing conformers or inadequate theory (e.g., neglecting anharmonicity). For this compound, the global minimum’s predicted constants aligned within 0.5% of experimental values, confirming methodology robustness .
Methodological Recommendations
- For synthesis : Prioritize ¹H-NMR and HPLC-MS for purity assessment, especially when deriving bioactive analogs .
- For spectral analysis : Use sub-3 kHz resolution instruments to detect intrastate tunneling splitting .
- For contradiction resolution : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in data ) to isolate fluorination-specific effects.
Properties
IUPAC Name |
(3-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVMNXRLWSNGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059219 | |
Record name | Benzenemethanamine, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-82-3 | |
Record name | 3-Fluorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenemethanamine, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 3-fluoro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Fluorobenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MGA6423TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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